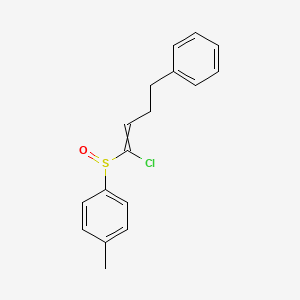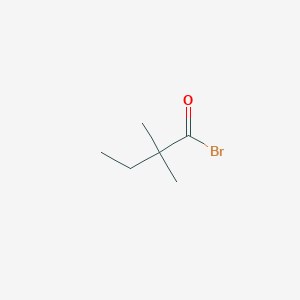
2,2-Dimethylbutanoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylbutanoyl bromide is an organic compound with the molecular formula C6H11BrO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutanoyl bromide can be synthesized through the bromination of 2,2-dimethylbutanoic acid. The reaction typically involves the use of bromine (Br2) or a brominating agent such as oxalyl bromide (COBr2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to enhance efficiency and yield. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for further use.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylbutanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.
Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Substitution: Formation of 2,2-dimethylbutanoic acid derivatives.
Elimination: Formation of 2,2-dimethylbutene.
Addition: Formation of various organometallic compounds.
Applications De Recherche Scientifique
2,2-Dimethylbutanoyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-dimethylbutanoyl bromide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of carbon-carbon or carbon-heteroatom bonds. The pathways involved typically include nucleophilic substitution or addition mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylbutanoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
2,2-Dimethylbutanoic acid: The parent acid from which 2,2-dimethylbutanoyl bromide is derived.
2,2-Dimethylbutane: A hydrocarbon with a similar carbon skeleton but lacks the acyl functional group.
Uniqueness
This compound is unique due to its bromine atom, which imparts distinct reactivity compared to its chloride or acid counterparts. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions, allowing for the formation of a wide range of derivatives.
Propriétés
Numéro CAS |
558432-23-8 |
|---|---|
Formule moléculaire |
C6H11BrO |
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
2,2-dimethylbutanoyl bromide |
InChI |
InChI=1S/C6H11BrO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 |
Clé InChI |
NFQIMBYJXQGLAG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


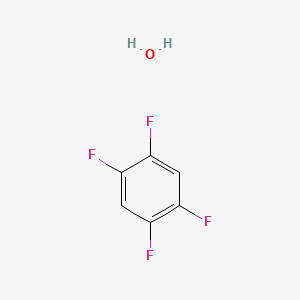

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
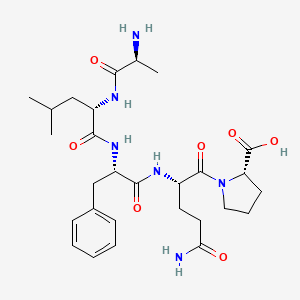
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)


![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
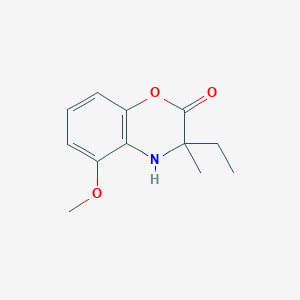
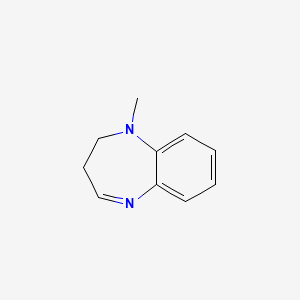
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
